

A Comparative Spectroscopic Analysis of Ortho-, Meta-, and Para-Substituted Benzenesulfonamides

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Compound of Interest

Compound Name: 2-chloro-N-methylbenzenesulfonamide

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A comprehensive guide for researchers, scientists, and drug development professionals detailing the spectroscopic characteristics of positional isomers of aminobenzenesulfonamide and toluenesulfonamide. This guide provides a side-by-side comparison of their NMR, IR, UV-Vis, and Mass Spectrometry data, supported by detailed experimental protocols.

The positional isomerism in substituted benzenesulfonamides plays a critical role in determining their biological activity and physicochemical properties. A thorough understanding of their structural nuances is paramount for drug design and development. This guide offers a detailed spectroscopic comparison of ortho-, meta-, and para-isomers of two key benzenesulfonamide derivatives: aminobenzenesulfonamide and toluenesulfonamide. The data presented herein, summarized in clear, comparative tables, provides a valuable resource for the unambiguous identification and characterization of these isomers.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data obtained for the ortho-, meta-, and para-isomers of aminobenzenesulfonamide and toluenesulfonamide.

Aminobenzenesulfonamide Isomers

Spectroscopic Technique	Ortho-Aminobenzenesulfonamide (Orthanilamide)	Meta-Aminobenzenesulfonamide (Metanilamide)	Para-Aminobenzenesulfonamide (Sulfanilamide)
¹ H NMR (ppm)	Aromatic protons: multiplet; NH ₂ (sulfonamide): broad singlet; NH ₂ (amino): broad singlet	Aromatic protons: multiplet; NH ₂ (sulfonamide): broad singlet; NH ₂ (amino): broad singlet	Aromatic protons (two doublets, AA'BB' system): ~6.6 and ~7.5 ppm; NH ₂ (sulfonamide): broad singlet (~7.1 ppm); NH ₂ (amino): broad singlet (~5.9 ppm)[1]
¹³ C NMR (ppm)	Aromatic carbons: multiple signals	Aromatic carbons: multiple signals	C-NH ₂ : ~152 ppm; C-SO ₂ NH ₂ : ~129 ppm; Aromatic CHs: ~127, ~113 ppm
IR (cm ⁻¹)	NH ₂ stretch: ~3400-3200; SO ₂ stretch (asym/sym): ~1330/1150; C=C stretch (aromatic): ~1600-1450	NH ₂ stretch: ~3400-3200; SO ₂ stretch (asym/sym): ~1330/1150; C=C stretch (aromatic): ~1600-1450	NH ₂ stretch: ~3470, 3380; SO ₂ stretch (asym/sym): ~1315, 1150; C=C stretch (aromatic): ~1630, 1590[2]
UV-Vis (λ _{max} , nm)	~250, ~310	~240, ~290[3]	192, 262[4]
Mass Spec (m/z)	Molecular Ion [M] ⁺ : 172; Key Fragments: 155, 108, 92, 65	Molecular Ion [M] ⁺ : 172; Key Fragments: 108, 92, 65	Molecular Ion [M] ⁺ : 172; Key Fragments: 156, 108, 92, 65[5]

Toluenesulfonamide Isomers

Spectroscopic Technique	Ortho-Toluenesulfonamide	Meta-Toluenesulfonamide	Para-Toluenesulfonamide
^1H NMR (ppm)	Aromatic protons: multiplet; NH_2 : broad singlet; CH_3 : singlet (~2.6 ppm)	Aromatic protons: multiplet; NH_2 : broad singlet; CH_3 : singlet	Aromatic protons (two doublets, AA'BB' system): ~7.3 and ~7.7 ppm; NH_2 : broad singlet (~7.2 ppm); CH_3 : singlet (~2.4 ppm)[6]
^{13}C NMR (ppm)	Aromatic carbons: multiple signals; CH_3 : ~20 ppm	Aromatic carbons: multiple signals; CH_3 : ~21 ppm	C- CH_3 : ~143 ppm; C- SO_2NH_2 : ~136 ppm; Aromatic CHs: ~129, ~127 ppm; CH_3 : ~21 ppm[7]
IR (cm^{-1})	NH_2 stretch: ~3350, 3250; SO_2 stretch (asym/sym): ~1330, 1150; CH stretch: ~2920	NH_2 stretch: ~3350, 3250; SO_2 stretch (asym/sym): ~1330, 1150; CH stretch: ~2920	NH_2 stretch: ~3340, 3250; SO_2 stretch (asym/sym): ~1330, 1155; CH stretch: ~2925[8][9]
UV-Vis (λ_{max} , nm)	Not readily available	Not readily available	224, 263, 275 (shoulder)
Mass Spec (m/z)	Molecular Ion $[\text{M}]^+$: 171; Key Fragments: 155, 91, 65	Molecular Ion $[\text{M}]^+$: 171; Key Fragments: 155, 91, 65	Molecular Ion $[\text{M}]^+$: 171; Key Fragments: 155, 91, 65

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are generalized and may require optimization based on the specific instrument and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H and ^{13}C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.

- **Sample Preparation:** Dissolve 5-10 mg of the benzenesulfonamide isomer in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d_6 , CDCl_3).
- **Internal Standard:** Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0 ppm).
- **Data Acquisition:** Acquire the ^1H spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. For ^{13}C NMR, a larger number of scans is typically required due to the lower natural abundance of the ^{13}C isotope.
- **Data Processing:** Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectra are recorded to identify the functional groups present in the molecule.

- **Sample Preparation (KBr Pellet Method):**
 - Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
 - Place the mixture in a pellet die and apply pressure to form a transparent or translucent pellet.
- **Data Acquisition:** Place the KBr pellet in the sample holder of the FT-IR spectrometer and record the spectrum, typically in the range of $4000\text{-}400\text{ cm}^{-1}$.
- **Background Correction:** A background spectrum of the empty sample compartment or a pure KBr pellet should be recorded and subtracted from the sample spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis absorption spectra provide information about the electronic transitions within the molecule.

- **Sample Preparation:** Prepare a dilute solution of the benzenesulfonamide isomer in a suitable UV-transparent solvent (e.g., ethanol, methanol, or water). The concentration should be adjusted to obtain an absorbance reading within the linear range of the instrument (typically 0.1-1.0).
- **Data Acquisition:**
 - Use a quartz cuvette with a 1 cm path length.
 - Record a baseline spectrum with the cuvette filled with the pure solvent.
 - Fill the cuvette with the sample solution and record the absorption spectrum over the desired wavelength range (e.g., 200-400 nm).
- **Data Analysis:** Identify the wavelength(s) of maximum absorbance (λ_{max}).

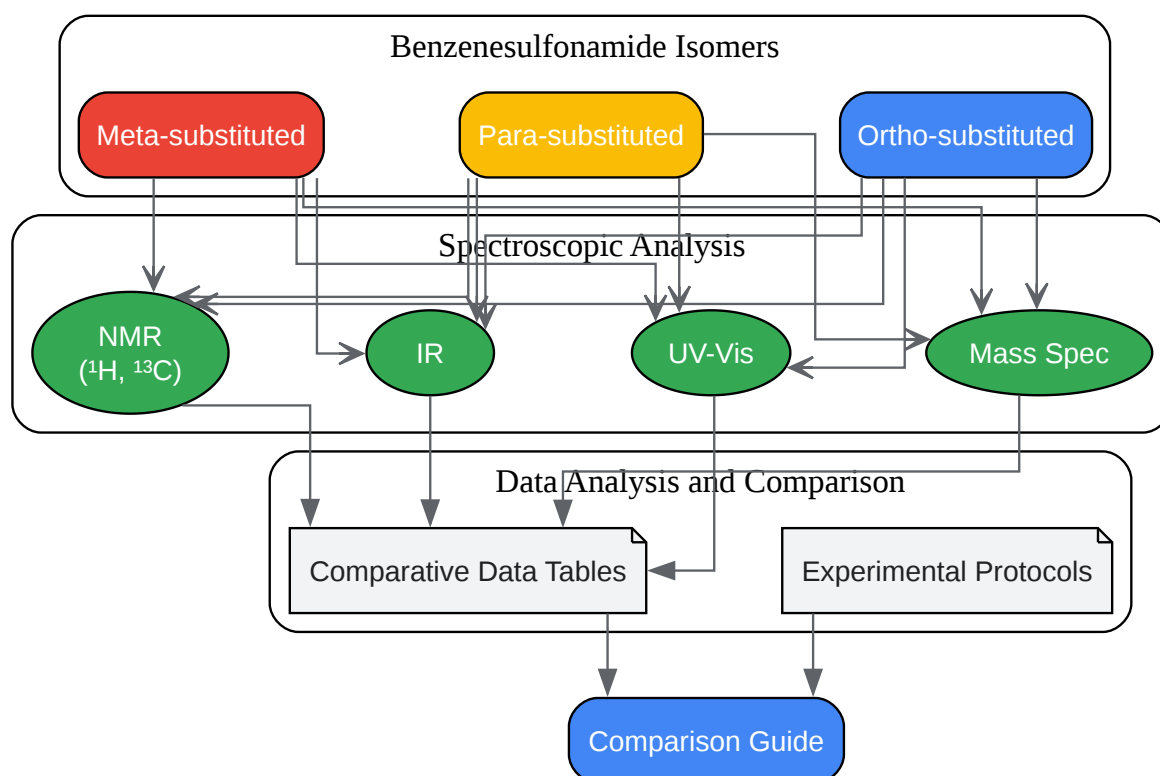
Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrometry is commonly used for the analysis of these compounds.

- **Sample Introduction:** Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
- **Ionization:** The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
- **Mass Analysis:** The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- **Data Interpretation:** The resulting mass spectrum shows the relative abundance of each ion. The molecular ion peak ($[M]^+$) corresponds to the molecular weight of the compound, and the fragmentation pattern provides structural information.

Visualization of the Spectroscopic Comparison Workflow

The following diagram illustrates the logical workflow for the spectroscopic comparison of ortho-, meta-, and para-substituted benzenesulfonamides.



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Caption: Workflow for the spectroscopic comparison of benzenesulfonamide isomers.

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